4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide
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Overview
Description
4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide is a chemical compound with the molecular formula C12H19NO3S and a molecular weight of 257.35 g/mol . This compound is characterized by the presence of an ethoxy group, multiple methyl groups, and a sulfonamide functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N,2,3-tetramethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The ethoxy and methyl groups may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzenesulfonamide: Lacks the additional methyl groups present in 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide.
N,N,2,3-tetramethylbenzenesulfonamide: Lacks the ethoxy group.
4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the combination of its ethoxy group, multiple methyl groups, and sulfonamide functional group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-6-16-11-7-8-12(10(3)9(11)2)17(14,15)13(4)5/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTMEQHFBGUKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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